1-Amino-cyclobutanecarboxylic acid ethyl ester
Overview
Description
1-Amino-cyclobutanecarboxylic acid ethyl ester is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutanecarboxylic acid, where the carboxylic acid group is esterified with ethanol and an amino group is attached to the cyclobutane ring
Preparation Methods
The synthesis of 1-Amino-cyclobutanecarboxylic acid ethyl ester typically involves the esterification of cyclobutanecarboxylic acid followed by the introduction of an amino group. One common method involves the reaction of cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst to form the ethyl ester. Subsequently, the ester undergoes amination to introduce the amino group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-cyclobutanecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Amination: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form more saturated compounds.
Common reagents used in these reactions include strong acids or bases for hydrolysis, amines for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-cyclobutanecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclic compounds and amino acid derivatives.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-cyclobutanecarboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the ester group can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-Amino-cyclobutanecarboxylic acid ethyl ester can be compared with similar compounds such as:
Cyclobutanecarboxylic acid: Lacks the amino and ester groups, making it less versatile in chemical reactions.
Ethyl 1-aminocyclopropanecarboxylate: Contains a cyclopropane ring instead of a cyclobutane ring, leading to different reactivity and stability.
1-Amino-1-cyclobutanecarboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of an amino group and an ester group on a cyclobutane ring, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
ethyl 1-aminocyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-6(9)7(8)4-3-5-7/h2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJJLUOGEIHGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466432 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285570-26-5 | |
Record name | 1-Amino-cyclobutanecarboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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